![molecular formula C12H16FN B13654335 N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine is an organic compound that features a cyclobutanamine core with a 4-fluorophenyl ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanone with 4-fluorophenylethylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclobutanone is reacted with 4-fluorophenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is used as an intermediate in the synthesis of advanced materials, including polymers and organic electronic devices.
Biological Research: The compound is investigated for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]cyclobutanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
- N-[2-(4-fluorophenyl)ethyl]cyclopentanamine
- N-[2-(4-fluorophenyl)ethyl]cyclohexanamine
Uniqueness
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct structural and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)8-9-14-12-2-1-3-12/h4-7,12,14H,1-3,8-9H2 |
Clé InChI |
BLRZRCZJNAURLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NCCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

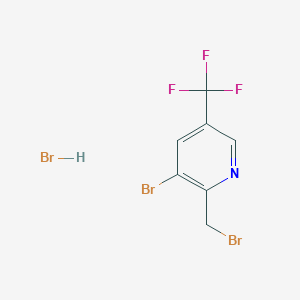
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
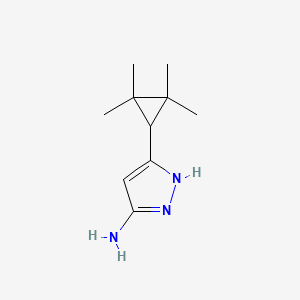
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
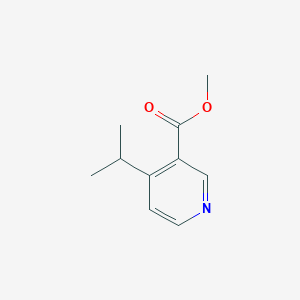
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
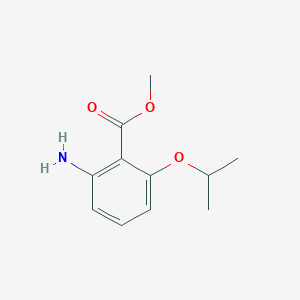
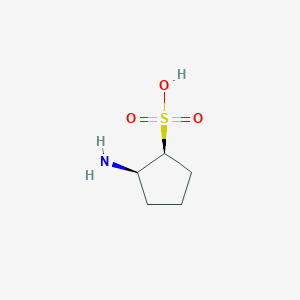
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)
